4-(1H-indol-3-il)pirimidin-2-amina

Descripción general

Descripción

4-(1H-indol-3-yl)pyrimidin-2-amine, also known as 4-IPA, is an organic compound that has been studied extensively due to its potential applications in scientific research and laboratory experiments. 4-IPA is a nitrogen-containing heterocyclic compound with a five-member ring structure consisting of four carbon atoms and one nitrogen atom. It is a colorless solid that is soluble in polar solvents such as water and ethanol.

Aplicaciones Científicas De Investigación

Aplicaciones Anticorrosivas

El compuesto ha mostrado potencial en el campo de la anticorrosión . Se encontró que reducía significativamente las tasas de corrosión con concentraciones ascendentes del compuesto orgánico . Esto sugiere su posible uso en aplicaciones industriales como inhibidor de la corrosión .

Aplicaciones Antimicrobianas

El compuesto ha demostrado propiedades antimicrobianas . Se encontró que superaba a la Gentamicina en pruebas antimicrobianas, mostrando una eficacia superior contra todos los patógenos probados . Esto sugiere su posible uso en el desarrollo de nuevos agentes antimicrobianos .

Aplicaciones Antioxidantes

El compuesto ha mostrado potencial antioxidante . Se encontró que tenía un valor de IC 50 de 113.964±0.076 µg/ml en el ensayo de eliminación de radicales libres DPPH . Esto sugiere su posible uso en el desarrollo de nuevos agentes antioxidantes .

Aplicaciones Antiinflamatorias y Analgésicas

Los derivados del indol, como este compuesto, han mostrado actividades antiinflamatorias y analgésicas . Esto sugiere su posible uso en el desarrollo de nuevos agentes antiinflamatorios y analgésicos .

Aplicaciones Anti-VIH

Los derivados del indol, como este compuesto, se han estudiado por su potencial como agentes anti-VIH . Esto sugiere su posible uso en el desarrollo de nuevos agentes anti-VIH .

Aplicaciones para el Tratamiento del Cáncer

Los derivados del indol, como este compuesto, han atraído una atención creciente en los últimos años para el tratamiento de células cancerosas . Esto sugiere su posible uso en el desarrollo de nuevos tratamientos contra el cáncer .

Direcciones Futuras

Future research could focus on further understanding the biological activity and potential applications of “4-(1H-indol-3-yl)pyrimidin-2-amine”. For instance, a study found that a similar compound effectively induces methuosis in tested cancer cells but not human normal cells . This suggests potential for selective anticancer activity, which could be explored further .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 4-(1H-indol-3-yl)pyrimidin-2-amine may interact with a variety of cellular targets, potentially contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Indole derivatives have been associated with a wide range of biological activities , suggesting that the compound may have diverse effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

4-(1H-indol-3-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with microtubules, which are essential for cell division and intracellular transport . By inhibiting tubulin polymerization, 4-(1H-indol-3-yl)pyrimidin-2-amine can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has demonstrated antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

The effects of 4-(1H-indol-3-yl)pyrimidin-2-amine on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by disrupting microtubule dynamics . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Furthermore, 4-(1H-indol-3-yl)pyrimidin-2-amine has been shown to influence gene expression and cellular metabolism, leading to altered metabolic flux and reduced cell viability .

Molecular Mechanism

At the molecular level, 4-(1H-indol-3-yl)pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent apoptosis . Additionally, 4-(1H-indol-3-yl)pyrimidin-2-amine has been found to inhibit specific kinases involved in cell signaling pathways, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-indol-3-yl)pyrimidin-2-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 4-(1H-indol-3-yl)pyrimidin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on normal cells and tissues over extended periods remain to be fully elucidated.

Dosage Effects in Animal Models

In animal models, the effects of 4-(1H-indol-3-yl)pyrimidin-2-amine vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-(1H-indol-3-yl)pyrimidin-2-amine is involved in several metabolic pathways, primarily those related to its interactions with enzymes and cofactors. The compound has been shown to inhibit key enzymes involved in nucleotide synthesis and DNA replication, leading to reduced cell proliferation . Additionally, 4-(1H-indol-3-yl)pyrimidin-2-amine affects metabolic flux by altering the levels of specific metabolites, further contributing to its antiproliferative effects .

Transport and Distribution

Within cells and tissues, 4-(1H-indol-3-yl)pyrimidin-2-amine is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, 4-(1H-indol-3-yl)pyrimidin-2-amine localizes to the cytoplasm and interacts with microtubules and other cellular components . This localization is crucial for its biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of 4-(1H-indol-3-yl)pyrimidin-2-amine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, 4-(1H-indol-3-yl)pyrimidin-2-amine may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its biological activity .

Propiedades

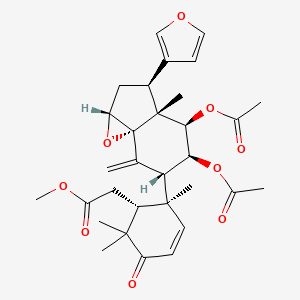

IUPAC Name |

4-(1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMZWFNNJMGJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328003 | |

| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289628-76-8 | |

| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

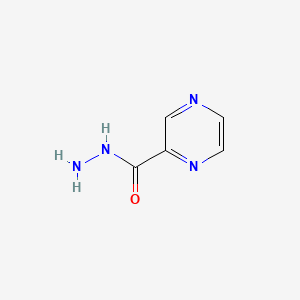

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

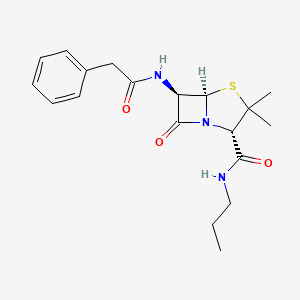

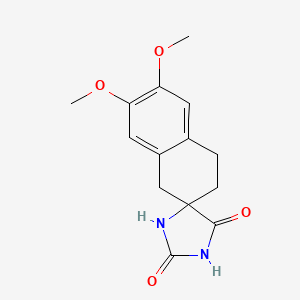

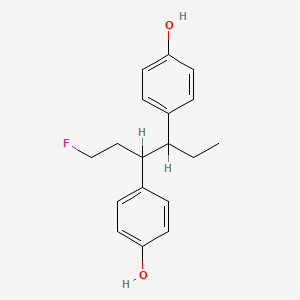

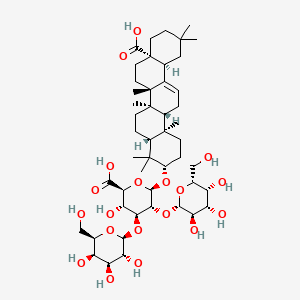

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)

![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)